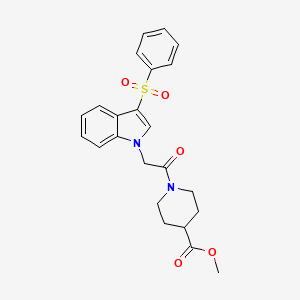
methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, an indole moiety, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the indole derivative, which is then sulfonylated to introduce the phenylsulfonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification to form the final methyl ester.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Piperidine Introduction: The sulfonylated indole undergoes a nucleophilic substitution with a piperidine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include sulfides.
Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in binding to specific receptors or enzymes. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its indole and phenylsulfonyl groups, potentially inhibiting or modulating their activity. The piperidine ring might enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate: can be compared to other indole derivatives like indomethacin or sulindac, which are known for their anti-inflammatory properties.
Phenylsulfonyl derivatives: Compounds like sulfonylureas, which are used as antidiabetic agents, share the phenylsulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSGKNSUMINEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
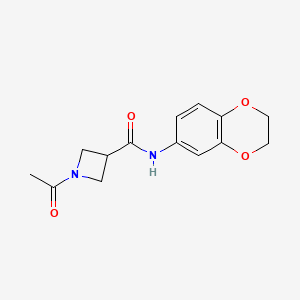

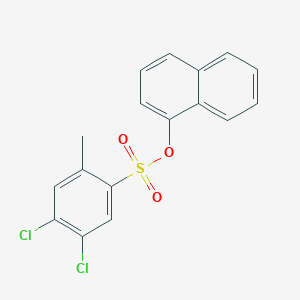
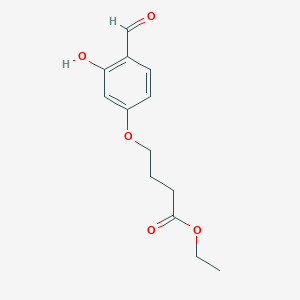

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide](/img/structure/B2926535.png)
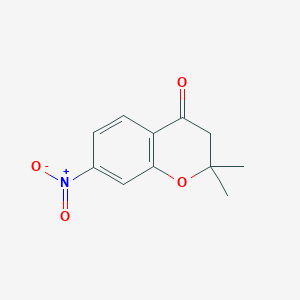
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2926538.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2926539.png)
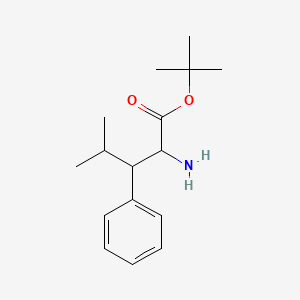
![methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926541.png)
![6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2926545.png)
![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)
![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
